4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry .
Preparation Methods
The synthesis of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods often employ catalytic hydrogenation and reductive amination techniques to achieve high yields and purity .
Chemical Reactions Analysis
4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound modulates the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
4-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride can be compared with other piperidine derivatives, such as:
4-(Cyclohexylmethyl)piperidin-4-amine: This compound has a similar structure but with a cyclohexylmethyl group instead of a cyclobutylmethyl group.
4-(Cyclopropylmethyl)piperidin-4-amine: This derivative has a cyclopropylmethyl group, which affects its chemical properties and biological activity.
4-(Cyclopentylmethyl)piperidin-4-amine:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(cyclobutylmethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-10(4-6-12-7-5-10)8-9-2-1-3-9;;/h9,12H,1-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPARSUNGOXSFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2(CCNCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.